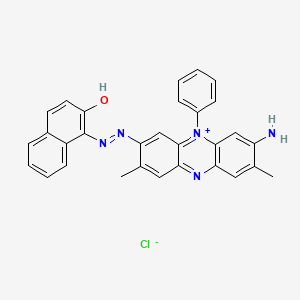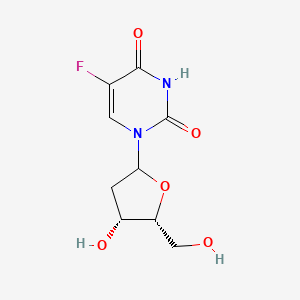
Floxuridina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
5-Fluoro-2’-deoxyuridine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of nucleic acid chemistry and drug design.
Biology: The compound is used in studies of DNA synthesis and repair mechanisms.
Medicine: It is extensively used in cancer research and treatment, particularly for colorectal cancer.
Mecanismo De Acción
Target of Action
Floxuridine, a pyrimidine analog, primarily targets the S-phase of cell division . It selectively kills rapidly dividing cells, such as cancer cells . The drug is usually administered via an artery and is most often used in the treatment of colorectal cancer .
Mode of Action
Floxuridine is rapidly catabolized to 5-fluorouracil, which is the active form of the drug . The primary effect is interference with DNA synthesis and to a lesser extent, inhibition of RNA formation through the drug’s incorporation into RNA, thus leading to the production of fraudulent RNA .
Biochemical Pathways
Floxuridine disrupts the DNA synthesis of cancer cells, thereby inhibiting their proliferation and spread, effectively suppressing tumor growth . Additionally, it inhibits thymidylate synthase, causing dTMP shortage while increasing dUMP availability, which induces uracil incorporation into the genome .
Pharmacokinetics
Floxuridine is metabolized to fluorouracil when administered by rapid injection . When administered by slow, continuous, intra-arterial infusion, it is converted to floxuridine monophosphate . This conversion process plays a crucial role in the drug’s bioavailability and efficacy.
Result of Action
The drug essentially stops DNA from forming in new and rapidly developing cells, which is a sign of a cancerous cell . Therefore, the floxuridine kills the cancerous cells . In vitro uses of floxuridine include treatments to increase cell proliferation in Tenon’s capsule fibroblasts .
Action Environment
The environment in which floxuridine is administered can influence its action, efficacy, and stability. For instance, the drug is usually administered via an artery, most often for the treatment of colorectal cancer . The quality of life and survival rates of individuals that receive continuous hepatic artery infusion of floxuridine for colorectal cancer metastases is significantly higher than control groups . This suggests that the method and site of administration can significantly influence the drug’s effectiveness.
Safety and Hazards
Direcciones Futuras
Floxuridine oligomer prodrugs that are active under hypoxia conditions have been reported . These prodrugs showed lower cytotoxicity under normoxia conditions, while the parent floxuridine oligomer showed similar anticancer effects under hypoxia conditions . This could be a potential direction for future research and development .
Análisis Bioquímico
Biochemical Properties
Floxuridine is an anti-metabolite or a pyrimidine analog that works by disrupting the process S-phase of cell division, selectively targeting rapidly dividing cells . Due to the structural similarities, antimetabolites act as pyrimidine-like molecules and prevent normal pyrimidines from being incorporated into DNA .
Cellular Effects
Floxuridine primarily works by stopping the growth of newly born cells . The drug essentially stops DNA from forming in new and rapidly developing cells, which is a sign of a cancerous cell . Therefore, Floxuridine kills the cancerous cells .
Molecular Mechanism
Floxuridine is rapidly catabolized to 5-fluorouracil, which is the active form of the drug . The primary effect is interference with DNA synthesis and to a lesser extent, inhibition of RNA formation through the drug’s incorporation into RNA, thus leading to the production of fraudulent RNA .
Temporal Effects in Laboratory Settings
Floxuridine is administered via an artery, and most often used in the treatment of colorectal cancer . The quality of life and survival rates of individuals that receive continuous hepatic artery infusion of Floxuridine for colorectal cancer metastases is significantly higher than control groups .
Dosage Effects in Animal Models
Floxuridine has been shown to be teratogenic in the chick embryo, mouse (at doses of 2.5 to 100 mg/kg) and rat (at doses of 75 to 150 mg/kg) . Malformations included cleft palates; skeletal defects; and deformed appendages, paws and tails .
Metabolic Pathways
Floxuridine is catabolized to fluorouracil after intra-arterial administration, resulting in activity similar to fluorouracil . It inhibits thymidylate synthetase and disrupts DNA and RNA synthesis .
Transport and Distribution
It is known that the drug is usually administered via an artery , suggesting that it may be distributed through the circulatory system to reach its target sites.
Subcellular Localization
Given its mechanism of action, it can be inferred that Floxuridine likely localizes to the nucleus where it interferes with DNA and RNA synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Fluoro-2’-deoxyuridine is synthesized through the fluorination of uracil derivatives. The primary synthetic route involves the reaction of 5-fluorouracil with 2-deoxy-D-ribose in the presence of a suitable catalyst . The reaction conditions typically include a temperature range of 50-80 degrees Celsius and a reaction time of several hours.
Industrial Production Methods: In industrial settings, 5-Fluoro-2’-deoxyuridine is produced using large-scale chemical reactors. The process involves the continuous addition of reactants and the use of high-efficiency catalysts to ensure maximum yield. The final product is purified through crystallization and filtration techniques .
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-2’-deoxyuridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: It can be reduced to form deoxyuridine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require the presence of strong acids or bases.
Major Products Formed: The major products formed from these reactions include various fluorinated and non-fluorinated uracil derivatives, which have different biological activities .
Comparación Con Compuestos Similares
5-Fluorouracil: A closely related compound that also inhibits thymidylate synthase but requires metabolic conversion to its active form.
Capecitabine: An oral prodrug of 5-fluorouracil that is converted to 5-fluorouracil in the body.
Tegafur: Another prodrug of 5-fluorouracil used in cancer treatment.
Uniqueness: 5-Fluoro-2’-deoxyuridine is unique in its direct inhibition of thymidylate synthase without the need for extensive metabolic conversion. This property makes it particularly effective in certain cancer treatments where rapid action is required .
Propiedades
IUPAC Name |
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKNJVUHOIMIIZ-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 | |
| Record name | 5-FLUORODEOXYURIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20414 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023057 | |
| Record name | Floxuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Inhibits DNA synthesis. (NTP, 1992), Solid | |
| Record name | 5-FLUORODEOXYURIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20414 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Floxuridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 g in about 4.5 ml isopropanol, about 7.5 ml methanol, about 12 ml alcohol, about 27 ml acetone; insol in chloroform, ether, and benzene, 4.08e+01 g/L | |
| Record name | Floxuridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00322 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLOXURIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3227 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Floxuridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Floxuridine rapidly undergoes catabolism to form 5-fluorouracil, which is the active component of the drug. 5-Fluorouracil primarily works by interfering with DNA synthesis; however, it may also inhibit the formation of fraudulent RNA via physical incorporation into the RNA. It is also an inhibitor of riboside phophorylase, preventing the utilization of pre-formed uracil in RNA synthesis. Floxuridine can also form 5-fluoro-2'-deoxyuridine-5'-phosphate (FUDR-MP), which is the monophosphate of floxuridine that inhibits thymidylate synthetase that plays a role in the methylation of deoxyuridylic acid to thymidylic acid during DNA synthesis. FUDR-MP thus interferes with DNA synthesis., Floxuridine is an antimetabolite. The monophosphate of the drug, 5-fluoro-2'-deoxyuridine-5'-phosphate (FUDR-MP), inhibits thymidylate synthetase, thus inhibiting methylation of deoxyuridylic acid to thymidylic acid and thereby interfering with the synthesis of DNA. Following administration of a single dose of floxuridine, the drug is catabolized to fluorouracil and produces the same antimetabolic effects as the latter drug. In addition to interfering with DNA synthesis, metabolites of fluorouracil become incorporated to a small extent into RNA, producing a fraudulent RNA. Fluorouracil also inhibits utilization of preformed uracil in RNA synthesis by blocking uracil riboside phosphorylase., Floxuridine is an antimetabolite of the pyrimidine analog type. Floxuridine is considered to be cell cycle-specific for the S-phase of cell division. Activity occurs as the result of activation in the tissue, and includes inhibition of DNA and, as a result of action of the fluorouracil metabolite, RNA synthesis., Fluorouracil requires enzymatic conversion to the nucleotide in order to exert its cytotoxic activity. Several routes are available for the formation of the 5'-monophosphate nucleotide in animal cells. Fluorouracil may be converted to fluorouridine by uridine phosphorylase and then to 5'-monophosphate nucleotide by uridine kinase or it may react directly with 5-phosphoribosyl- 1 -pyrophosphate, catalyzed by the enzyme orotate phosphoribosyl transferase, to form 5'-monophosphate nucleotide. Fluorouracil may also be converted directly to floxuridine by the enzyme thymidine phosphorylase. Many metabolic pathways are available to 5'-monophosphate nucleotide, including incorporation into RNA. A reaction sequence crucial for antineoplastic activity involves reduction of the diphosphate nucleotide by the enzyme ribonucleotide diphosphate reductase to the deoxynucleotide level and the eventual formation of 5-fluoro-2'-deoxyuridine-5'-phosphate. This complex metabolic pathway for the generation of the actual growth inhibitor, 5-fluoro-2'-deoxyuridine-5'-phosphate, may be bypassed through use of the deoxyribonucleoside of fluorouracil--floxuridine--which is converted directly to 5-fluoro-2'-deoxyuridine-5'-phosphate by thymidine kinase. However, floxuridine is a good substrate for both thymidine and uridine phosphorylases. and it can also be degraded to fluorouracil. | |
| Record name | Floxuridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00322 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLOXURIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3227 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from butyl acetate, WHITE TO OFF-WHITE SOLID | |
CAS No. |
50-91-9 | |
| Record name | 5-FLUORODEOXYURIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20414 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Floxuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Floxuridine [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Floxuridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00322 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Floxuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Floxuridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLOXURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/039LU44I5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLOXURIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3227 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Floxuridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
302 to 304 °F (NTP, 1992), 150-151 °C, 150.5 °C | |
| Record name | 5-FLUORODEOXYURIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20414 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Floxuridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00322 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLOXURIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3227 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Floxuridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Floxuridine exert its anticancer effects?
A1: Floxuridine is a prodrug that is converted into 5-fluorouracil (5-FU) within the body. 5-FU acts as an antimetabolite, primarily targeting thymidylate synthase. This enzyme is crucial for DNA synthesis as it catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary building block for DNA. By inhibiting thymidylate synthase, 5-FU disrupts DNA synthesis and repair, ultimately leading to cancer cell death. [, , , ]
Q2: Does the inhibition of thymidylate synthase solely account for the anticancer activity of Floxuridine?
A2: While thymidylate synthase inhibition is a primary mechanism, research suggests additional pathways contribute to Floxuridine's activity. For instance, Floxuridine incorporation into RNA can disrupt RNA processing and function, further contributing to its cytotoxic effects. [, ]
Q3: Is the conversion of Floxuridine to 5-FU essential for its activity, or can it exert effects independently?
A3: While Floxuridine can be directly incorporated into DNA, its conversion to 5-FU is considered essential for its primary mechanism of action – the inhibition of thymidylate synthase. [, ]
Q4: Recent research suggests a role for the UNG2 enzyme in Floxuridine activity. Could you elaborate?
A4: Uracil N-Glycosylase 2 (UNG2) is involved in the repair of DNA lesions induced by Floxuridine. Studies demonstrate that inhibiting UNG2 increases sensitivity to Floxuridine, indicating its role in tumor cell resistance. Conversely, phosphorylation of UNG2 by GSK-3 enhances its activity, promoting DNA repair and ultimately decreasing Floxuridine's efficacy. []
Q5: What is the molecular formula and weight of Floxuridine?
A5: The molecular formula of Floxuridine is C9H11FN2O5, and its molecular weight is 246.19 g/mol.
Q6: Is there any spectroscopic data available for Floxuridine?
A6: While the provided abstracts don’t delve into detailed spectroscopic data, High-Performance Liquid Chromatography (HPLC) is frequently employed for Floxuridine analysis. [, , ]
Q7: How stable is Floxuridine under various conditions?
A7: Floxuridine exhibits good stability in acidic solutions but degrades more rapidly in alkaline environments. Its stability in serum and tissue homogenates varies, with rapid hydrolysis observed in liver homogenate. []
Q8: Are there specific formulations designed to improve Floxuridine stability or delivery?
A8: Research highlights several formulation strategies:
- Liposomal Encapsulation: Liposomal formulations of Floxuridine demonstrate improved efficacy and synergistic effects when combined with other chemotherapeutic agents like irinotecan. This delivery method helps maintain optimal drug ratios in plasma and tumor tissue, enhancing antitumor activity. [, ]
- Solid Lipid Nanoparticles (SLNs): Encapsulating Floxuridine in SLNs, specifically using behenic acid, enhances its cellular uptake and significantly improves cytotoxicity against various cancer cell lines. [, ]
- Dipeptide Prodrugs: Synthesizing dipeptide monoester prodrugs of Floxuridine aims to leverage the PEPT1 transporter for improved oral absorption and targeted delivery. These prodrugs demonstrate enhanced resistance to metabolism, increased transporter affinity, and greater permeability in cancer cells, suggesting the potential for improved oral bioavailability and therapeutic efficacy. [, , , , ]
Q9: Why is hepatic arterial infusion (HAI) a preferred method for Floxuridine delivery in certain cancers?
A9: HAI delivers Floxuridine directly to the liver via the hepatic artery, achieving higher drug concentrations in tumors while minimizing systemic toxicity. This targeted approach is particularly beneficial for treating liver metastases originating from colorectal cancer. [, , , , , ]
Q10: What is known about the pharmacokinetics of Floxuridine?
A10: Studies indicate that Floxuridine exhibits nonlinear pharmacokinetics, suggesting a dose-dependent elimination process. After intravenous administration, Floxuridine is metabolized into 5-fluorouracil, which is then further metabolized and excreted. [, ]
Q11: Are there biomarkers to predict the efficacy of Floxuridine or monitor treatment response?
A11: While the provided research doesn’t pinpoint specific biomarkers for predicting efficacy, monitoring tumor size, AFP levels, and liver function tests (LFTs) are standard practices for evaluating treatment response. [, ] Research into the role of LRP expression as a potential biomarker for Floxuridine resistance in choriocarcinoma is underway. []
Q12: What is the efficacy of Floxuridine in treating various cancers?
A12: Floxuridine has demonstrated efficacy in treating various cancers, including:
- Hepatocellular Carcinoma (HCC): Floxuridine, particularly when delivered via HAI, has shown promising results in managing HCC, including cases of large tumors. [, , ]
- Colorectal Cancer Liver Metastases: HAI with Floxuridine is a mainstay treatment for unresectable liver metastases from colorectal cancer, offering improved survival compared to systemic chemotherapy. [, , ]
- Choriocarcinoma: Floxuridine demonstrates activity against choriocarcinoma, although resistance development is a concern. Research on identifying resistance markers is ongoing. []
Q13: What are the main toxicities associated with Floxuridine?
A13: Although not the primary focus, the provided research mentions common toxicities associated with Floxuridine, particularly when administered via HAI:
- Biliary Sclerosis: A significant concern with HAI of Floxuridine is the development of biliary sclerosis, characterized by inflammation and scarring of the bile ducts. This adverse effect can be severe, requiring interventions like stenting or even liver transplantation. [, , ]
- Gastrointestinal Toxicity: Diarrhea is a frequently reported side effect of Floxuridine treatment, often dose-limiting. [, ]
- Myelosuppression: Suppression of bone marrow activity, leading to decreased blood cell production (neutropenia, anemia, thrombocytopenia), is a potential toxicity observed with Floxuridine treatment. [, ]
Q14: Are there known mechanisms of resistance to Floxuridine?
A14: Resistance to Floxuridine can develop through various mechanisms:
- Increased UNG2 Activity: Elevated levels or activity of UNG2, which repairs Floxuridine-induced DNA lesions, can contribute to resistance. []
Q15: What are the future directions for Floxuridine research?
A15: Promising areas of research include:
- Optimizing Drug Delivery: Refining existing and exploring novel drug delivery systems, such as nanoparticles and prodrugs, to enhance tumor targeting and minimize off-target toxicity. [, , , , ]
- Identifying Predictive Biomarkers: Discovering biomarkers that can reliably predict treatment response and identify patients at risk of developing resistance. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


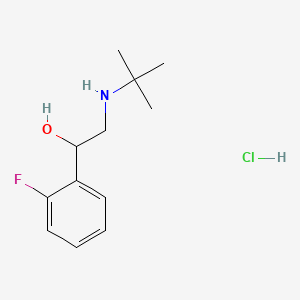

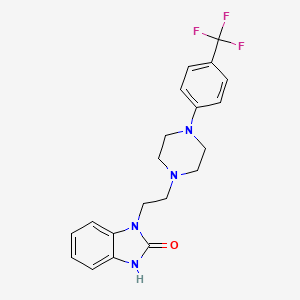
![3-Butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione](/img/structure/B1672776.png)

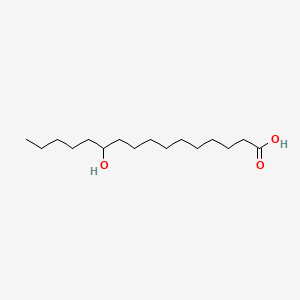
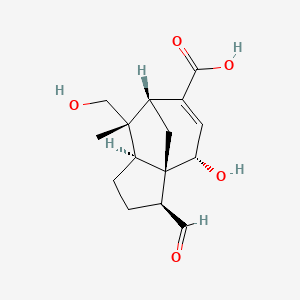
![(6R,7S)-3-chloro-7-[[4-[4-[(2,3-dihydroxybenzoyl)amino]butyl-[3-[(2,3-dihydroxybenzoyl)amino]propyl]amino]-4-oxobutanoyl]amino]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1672780.png)
![(2S,3R,6S,8R,9R,12S,15S,21S,22R)-2,3,23,23,25,25-hexamethyl-8-prop-1-en-2-yl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18,20(28),26,29-hexaene-9,12,21-triol](/img/structure/B1672786.png)
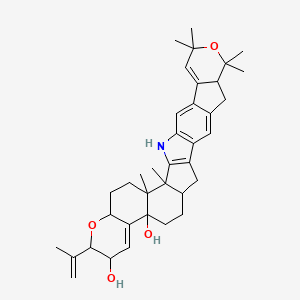

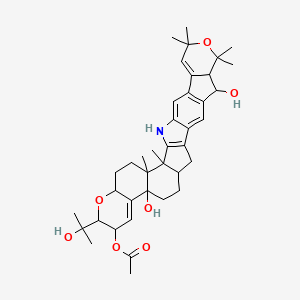
![[(2S,3R,6S,8S,9R,12S,15S,22S)-12-Hydroxy-8-(2-hydroxypropan-2-yl)-2,3,23,23,25,25-hexamethyl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18(30),19,26,28-hexaen-9-yl] acetate](/img/structure/B1672790.png)
